molecular formula C4H2BBrF3KS B15298244 Potassium (4-bromothiophen-2-yl)trifluoroborate

Potassium (4-bromothiophen-2-yl)trifluoroborate

Katalognummer: B15298244
Molekulargewicht: 268.94 g/mol
InChI-Schlüssel: WSZLJCNSUCRUIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (4-bromothiophen-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (4-bromothiophen-2-yl)trifluoroborate can be synthesized through the reaction of 4-bromothiophen-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (4-bromothiophen-2-yl)trifluoroborate primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.

    Solvents: Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Potassium (4-bromothiophen-2-yl)trifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium (4-bromothiophen-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Potassium (4-bromothiophen-2-yl)trifluoroborate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.

Eigenschaften

Molekularformel

C4H2BBrF3KS

Molekulargewicht

268.94 g/mol

IUPAC-Name

potassium;(4-bromothiophen-2-yl)-trifluoroboranuide

InChI

InChI=1S/C4H2BBrF3S.K/c6-3-1-4(10-2-3)5(7,8)9;/h1-2H;/q-1;+1

InChI-Schlüssel

WSZLJCNSUCRUIT-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=CS1)Br)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.